Triethylamine hydrobromide

Overview

Description

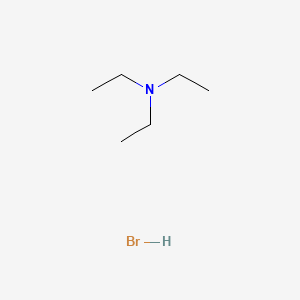

Triethylamine hydrobromide (CAS 636-70-4) is a quaternary ammonium salt formed by the reaction of triethylamine with hydrobromic acid. Its molecular formula is C₆H₁₆BrN, with a molecular weight of 182.11 g/mol . Key physical properties include a melting point of 246–248°C, solubility in water, alcohol, and chloroform, and stability under recommended storage conditions . It is widely used in organic synthesis, pharmaceutical intermediates, and analytical chemistry (e.g., HPLC mobile phases) . Safety data indicate hazards such as eye irritation (H319) and respiratory irritation (H335), necessitating proper handling and protective equipment .

Preparation Methods

Acid-Base Neutralization: Primary Synthesis Route

The most frequently documented method for preparing triethylamine hydrobromide involves the direct neutralization of triethylamine with hydrobromic acid (HBr). This exothermic reaction proceeds via proton transfer, yielding the hydrobromide salt as a crystalline precipitate.

Reaction Overview

The stoichiometric reaction is represented as:

3\text{N} + \text{HBr} \rightarrow \text{Et}3\text{NH}^+ \text{Br}^-

Triethylamine acts as a Brønsted base, accepting a proton from HBr to form the ammonium cation, which pairs with the bromide counterion .

Procedure Details

A standardized laboratory-scale protocol involves the following steps:

-

Solution Preparation : Equimolar amounts of triethylamine (e.g., 0.1 mol) and a 48% aqueous HBr solution are dissolved in acetone under inert conditions .

-

Cooling and Precipitation : The mixture is cooled to 0–5°C using an ice bath, inducing rapid crystallization of the product .

-

Filtration and Washing : The precipitate is vacuum-filtered and washed with cold anhydrous acetone to remove residual acid and solvent .

-

Drying : The product is dried under reduced pressure (10–20 mmHg) at 40°C for 2–4 hours, yielding white to off-white flakes with ≥98% purity .

Table 1: Key Parameters for Acid-Base Neutralization

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetone | Enhances solubility of HBr |

| Temperature | 0–5°C | Minimizes side reactions |

| Molar Ratio (Et₃N:HBr) | 1:1 | Prevents excess acid/base |

| Drying Time | 2–4 hours | Reduces residual moisture |

Optimization and Variations

-

Solvent Selection : While acetone is preferred for its low polarity and miscibility with HBr, alternatives like dichloromethane or ethyl acetate have been explored . Polar aprotic solvents (e.g., acetonitrile) may increase reaction rates but complicate purification .

-

Additives : Anhydrous magnesium sulfate is occasionally added to absorb water, shifting the equilibrium toward salt formation .

Alternative Synthetic Approaches

Solvent-Free Synthesis

In industrial settings, a solvent-free method reduces waste and cost. Triethylamine and gaseous HBr are combined in a fluidized-bed reactor at 50–60°C, with continuous mixing to ensure homogeneous reaction . The product is milled to a uniform particle size (<100 µm) for downstream applications .

Reflux-Assisted Crystallization

A patent-pending approach refluxes triethylamine with excess HBr in toluene, followed by slow cooling to 25°C over 12 hours . This method achieves 95% yield but requires careful control of cooling rates to prevent amorphous solid formation .

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors for enhanced safety and efficiency. Key steps include:

-

Feedstock Mixing : Triethylamine and HBr are pumped into a tubular reactor at 10 L/min, maintaining a 1:1 molar ratio .

-

In-line Monitoring : pH and conductivity sensors ensure stoichiometric equivalence, adjusting feed rates in real time .

-

Spray Drying : The reaction mixture is atomized into a hot air stream (150°C), producing a free-flowing powder with <0.1% moisture .

Table 2: Industrial vs. Laboratory Methods

| Metric | Laboratory Method | Industrial Method |

|---|---|---|

| Throughput | 50–100 g/batch | 500–1,000 kg/hour |

| Energy Consumption | Moderate | Low (kJ/kg) |

| Purity | 98–99% | 95–97% |

Analytical Characterization

-

Melting Point : Decomposition occurs at ~250°C, with a sharp endothermic peak observed via DSC .

-

Spectroscopic Data :

Comparative Analysis of Methods

The acid-base neutralization method remains the gold standard due to its simplicity and scalability. Industrial protocols prioritize cost-efficiency over purity, whereas laboratory methods emphasize reproducibility and analytical validation. Emerging techniques like solvent-free synthesis show promise for sustainable manufacturing but require further optimization .

Chemical Reactions Analysis

Types of Reactions: Triethylamine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Oxidation Reactions: It can be oxidized to form triethylamine N-oxide.

Reduction Reactions: It can be reduced under specific conditions to form different amine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl halides. The reactions are typically carried out in solvents like dichloromethane or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or molecular oxygen are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various alkylated or acylated amines.

Oxidation Reactions: The major product is triethylamine N-oxide.

Reduction Reactions: Products include different amine derivatives depending on the specific reaction conditions.

Scientific Research Applications

Organic Synthesis

Triethylamine hydrobromide serves as an essential catalyst in various organic reactions. Its applications include:

- Nucleophilic Substitution Reactions : It participates in nucleophilic substitutions where it acts as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.

- Synthesis of Pharmaceuticals : It is utilized in the preparation of pharmaceutical intermediates, contributing to the synthesis of active pharmaceutical ingredients (APIs).

- Formation of Quaternary Ammonium Salts : The compound can be alkylated to produce quaternary ammonium salts, which are important in various industrial applications.

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | RNH + R'C(O)Cl + this compound | R'C(O)NR + Triethylammonium Chloride |

| Alkylation | This compound + Alkyl Halides | Quaternary Ammonium Salts |

| Ester and Amide Formation | Acyl Chlorides + this compound | Esters and Amides |

Biochemical Applications

In biochemistry, this compound has been shown to influence various enzymatic processes:

- Enzyme Inhibition : It interacts with enzymes such as acetylcholinesterase, leading to inhibition and subsequent accumulation of neurotransmitters like acetylcholine.

- Cell Signaling : The compound modulates cellular signaling pathways and gene expression, impacting metabolic processes within cells.

Industrial Applications

This compound finds use in several industrial processes:

- Polymer Production : It is involved in the synthesis of polymers and resins, particularly in the production of polyurethane dispersions.

- Textile Industry : Used as an auxiliary agent for dyes and textile processing.

- Chemical Manufacturing : Acts as a neutralizing agent and catalyst in various condensation reactions.

Case Study 1: Synthesis of Dimethyl-alpha-diethylaminomaleate

In a study focused on organic synthesis, this compound was employed as a catalyst for the reaction between dimethyl acetylenedicarboxylate and diethylamine. The reaction yielded an 80% product yield, demonstrating its effectiveness in facilitating complex organic transformations .

Case Study 2: Biochemical Interaction with Acetylcholinesterase

Research indicated that this compound significantly inhibits acetylcholinesterase activity. This inhibition leads to increased levels of acetylcholine in synaptic clefts, providing insights into its potential therapeutic applications in treating conditions related to neurotransmitter imbalances .

Safety and Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicity. Acute exposure can lead to dermal and ocular irritation, and inhalation may cause severe respiratory issues. Studies have documented visual disturbances among workers exposed to triethylamine compounds . Proper safety measures should be implemented when handling this compound.

Mechanism of Action

The mechanism of action of triethylamine hydrobromide involves its ability to act as a nucleophile in substitution reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. In oxidation reactions, it can be converted to triethylamine N-oxide through the transfer of oxygen atoms from oxidizing agents .

Comparison with Similar Compounds

Chemical and Physical Properties

Triethylamine hydrobromide belongs to a family of triethylamine halide salts. Key comparisons include:

Key Observations :

- Halide Anion Influence : The halide (Br⁻, Cl⁻, I⁻) significantly impacts reactivity. In cyclic carbonate synthesis from CO₂ and epoxides, hydroiodide exhibits superior catalytic activity (92% yield) due to its bifunctional Brønsted acid/base properties, while hydrobromide (20%) and hydrochloride (<5%) are less effective .

- Solubility : Hydrobromide’s solubility in organic solvents like chloroform facilitates its use in synthetic intermediates (e.g., α-bromo ketones and thiazole derivatives) .

Market and Availability

- Hydrobromide: Global manufacturers include suppliers in Europe, Asia, and North America, with prices influenced by regional demand .

Data Tables

Table 1: Reactivity in CO₂-Epoxide Cycloaddition

| Catalyst | Yield (%) |

|---|---|

| Triethylamine Hydroiodide | 92 |

| This compound | 20 |

| Triethylamine Hydrochloride | <5 |

Biological Activity

Triethylamine hydrobromide (TEA·HBr), a quaternary ammonium salt, has garnered attention for its diverse biological activities and applications in chemical synthesis. This article explores its biological activity, including toxicity, pharmacological effects, and potential therapeutic uses, supported by data tables and relevant case studies.

- Chemical Formula : C₆H₁₆BrN

- Molecular Weight : 182.11 g/mol

- CAS Number : 636-70-4

- Solubility : Soluble in water, alcohol, and chloroform

- Melting Point : Approximately 250°C (decomposition)

Biological Activity Overview

This compound exhibits various biological activities that are significant in both toxicology and pharmacology. Its effects can be categorized into several key areas:

-

Toxicity and Safety

- Acute Toxicity : The dermal LD50 for rabbits is reported between 0.57 to 0.794 mL/kg, while the inhalation LD50 for mice and rats ranges from 420 to 10,000 mg/m³ . Notably, triethylamine has been associated with ocular and respiratory abnormalities upon exposure .

- Chronic Effects : Long-term exposure studies indicate changes in lung, brain, and liver function in rats after prolonged inhalation . Additionally, reproductive studies have shown slight reductions in body weight among offspring in multi-generational studies involving triethylamine exposure .

-

Pharmacological Effects

- Neurological Impact : In animal studies, administration of triethylamine caused convulsions at higher doses (60 mg/day) with female rats exhibiting more severe reactions .

- Inhibition of Enzymatic Activity : Triethylamine has been shown to inhibit monoamine oxidase (MAO) activity in liver and brain tissues of mice, which may have implications for its use in neurological research .

-

Antimicrobial Properties

- Some studies suggest that triethylamine may possess antimicrobial properties; however, specific mechanisms remain under investigation.

Case Study 1: Respiratory Effects

A study involving the inhalation of triethylamine demonstrated significant respiratory irritation at concentrations as low as 50 ppm over extended periods. This study highlighted the need for careful handling of the compound in laboratory settings to mitigate respiratory risks .

Case Study 2: Reproductive Toxicity

In a three-generation reproductive toxicity study on rats administered triethylamine via drinking water, only minor effects were observed, such as reduced body weight in the third generation. This suggests a relatively low risk for reproductive toxicity at lower exposure levels .

Table 1: Toxicity Data for this compound

| Route of Exposure | Species | LD50 (mg/kg) | Notes |

|---|---|---|---|

| Dermal | Rabbit | 570-794 mL/kg | Severe irritation observed |

| Inhalation | Mouse | 6000 mg/m³ | Respiratory irritant |

| Inhalation | Rat | 420-10,000 mg/m³ | Chronic lung changes noted |

| Oral | Rat | 450-1000 mg/kg | No adverse effects at lower doses |

Table 2: Pharmacological Effects of this compound

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing triethylamine hydrobromide to maximize yield?

this compound is typically synthesized by reacting triethylamine with hydrobromic acid. Key factors include stoichiometric control, temperature (ambient to mild heating), and reaction time. Post-synthesis, crystallization from a solvent like ethanol or diethyl ether can enhance purity. Evidence from neutralization studies suggests that maintaining a pH near neutrality (6.0–7.0) during synthesis minimizes side reactions, such as salt decomposition or residual acid contamination .

Q. How can researchers effectively remove triethylammonium chloride byproducts during purification?

Triethylammonium salts (e.g., chloride or hydrobromide) are often removed via filtration after reaction completion. In phosphazene synthesis, this compound is filtered out as a precipitate, while the desired product remains in the tetrahydrofuran (THF) phase. Phase separation techniques, combined with solvent evaporation, are effective for isolating the target compound .

Q. What precautions are necessary to prevent reactive airways dysfunction syndrome (RADS) when handling this compound?

Prolonged inhalation of this compound dust or aerosols can trigger RADS, characterized by persistent asthma-like symptoms. Researchers should use fume hoods, wear N95 respirators, and avoid high-concentration exposures. Workplace engineering controls (e.g., local exhaust ventilation) and immediate decontamination of spills are critical to mitigate risks .

Q. How can HPLC methods be optimized to quantify this compound in complex matrices?

Reverse-phase HPLC with a C18 column and a mobile phase containing 0.5% triethylamine (pH adjusted to 6.0 with phosphoric acid) effectively separates this compound from impurities. Gradient elution and UV detection at 226 nm improve sensitivity. Calibration with external standards ensures accuracy in quantifying known impurities .

Advanced Research Questions

Q. How do conflicting reports on the melting point of this compound arise, and how can researchers resolve discrepancies?

Reported melting points (246–248°C) may vary due to impurities, polymorphic forms, or measurement techniques (e.g., differential scanning calorimetry vs. capillary methods). To resolve contradictions, researchers should standardize purification protocols (e.g., recrystallization from anhydrous ethanol) and validate results using multiple analytical methods (e.g., NMR, XRD) .

Q. What mechanisms explain the instability of this compound under humid conditions, and how can storage protocols mitigate degradation?

Moisture exposure hydrolyzes this compound, releasing hydrobromic acid and triethylamine. Degradation products (e.g., NOx, CO) form under prolonged storage. Stability is enhanced by storing the compound in airtight containers with desiccants (e.g., silica gel) at ≤25°C. Periodic Karl Fischer titration can monitor moisture content .

Q. How does this compound influence reaction kinetics in nucleophilic substitution reactions?

In halogenation reactions, this compound acts as a proton scavenger, neutralizing HBr generated during the process. This shifts equilibrium toward product formation and reduces side reactions. Kinetic studies in oxazoline synthesis show that excess this compound accelerates reaction rates by maintaining a neutral pH, favoring nucleophilic attack .

Q. What strategies are effective for recovering this compound from aqueous waste streams in industrial-scale processes?

A dual-tower distillation system separates this compound from water under controlled pressure (0.1–0.3 MPa) and temperature (80–100°C). Phase separation efficiency improves with extended residence time (≥2 hours) and reduced water solubility in the organic phase. Laboratory simulations confirm ≥95% recovery rates using this method .

Q. Methodological Considerations

- Contradiction Analysis : Cross-validate melting points, NMR shifts, and chromatographic retention times against literature databases (e.g., CAS 636-70-4) to identify outliers caused by impurities .

- Experimental Design : Use Design of Experiments (DoE) to optimize synthesis parameters (e.g., molar ratios, solvent selection) and minimize batch-to-batch variability .

- Safety Protocols : Integrate hazard controls (e.g., PPE, spill kits) into standard operating procedures (SOPs) to comply with OSHA and REACH guidelines .

Properties

IUPAC Name |

N,N-diethylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTLTGGGUQIRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883519 | |

| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-70-4 | |

| Record name | Triethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.